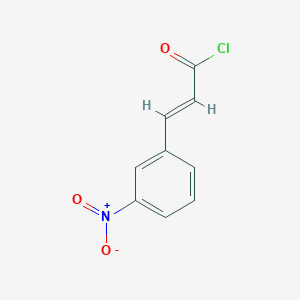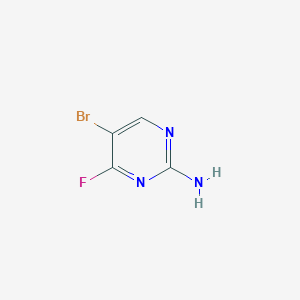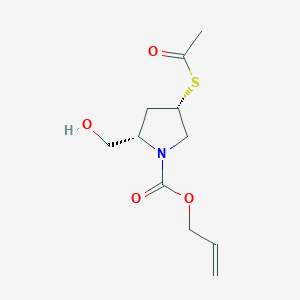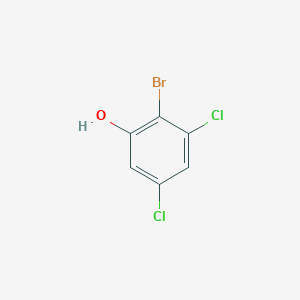
(2E)-3-(3-Nitrophenyl)acryloyl chloride
Descripción general
Descripción
(2E)-3-(3-Nitrophenyl)acryloyl chloride is an organic compound that belongs to the class of acryloyl chlorides It is characterized by the presence of a nitrophenyl group attached to an acryloyl chloride moiety
Aplicaciones Científicas De Investigación
(2E)-3-(3-Nitrophenyl)acryloyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the preparation of polymers and copolymers with specific properties.
Biology: Employed in the modification of biomolecules for studying their interactions and functions. It can be used to introduce reactive groups into proteins or nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Nitrophenyl)acryloyl chloride typically involves the reaction of 3-nitrobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and improved safety. The use of continuous flow reactors allows for efficient mixing and heat transfer, which are crucial for handling reactive intermediates like acryloyl chloride .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(3-Nitrophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions, while the acryloyl moiety can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Triethylamine: Used as a base in nucleophilic substitution reactions.
Hydrogenation Catalysts: Such as palladium on carbon for the reduction of the nitro group.
Oxidizing Agents: Such as potassium permanganate for the oxidation of the acryloyl moiety.
Major Products
The major products formed from the reactions of this compound include:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aminophenylacryloyl Chlorides: Formed by the reduction of the nitro group.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-Nitrophenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride moiety is highly reactive due to the presence of the electron-withdrawing nitro group, which makes the carbonyl carbon more susceptible to nucleophilic attack. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Acryloyl Chloride: Lacks the nitrophenyl group and is less reactive towards nucleophiles.
Methacryloyl Chloride: Contains a methyl group instead of a hydrogen atom on the double bond, leading to different reactivity and steric effects.
3-Nitrobenzoyl Chloride: Contains a benzoyl chloride moiety instead of an acryloyl chloride moiety, resulting in different chemical properties and applications.
Uniqueness
(2E)-3-(3-Nitrophenyl)acryloyl chloride is unique due to the presence of both the nitrophenyl and acryloyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBWNWUGUWUKV-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263690 | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141236-48-8 | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141236-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)




![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)

![15-bromo-16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B3034087.png)
![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)




